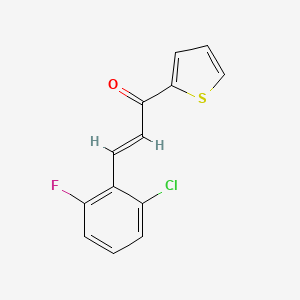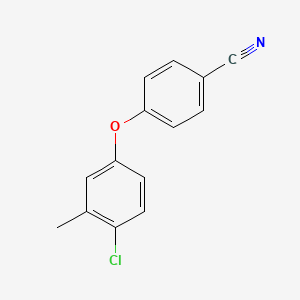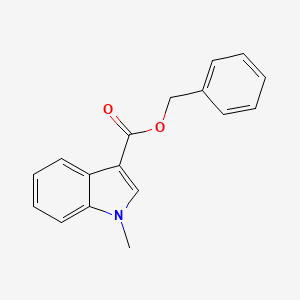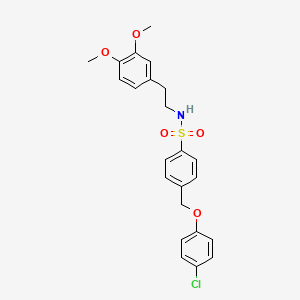
(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine (herein referred to as DMPCP) is a compound that has recently gained attention due to its potential applications in scientific research. DMPCP is a small molecule, which makes it ideal for use in a variety of lab experiments. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine' involves the reaction of 2-(3,4-Dimethoxyphenyl)ethylamine with 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride in the presence of a base to form the desired product.
Starting Materials
2-(3,4-Dimethoxyphenyl)ethylamine, 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride, Base (e.g. triethylamine, pyridine)
Reaction
Step 1: Dissolve 2-(3,4-Dimethoxyphenyl)ethylamine in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution., Step 2: Slowly add 4-((4-chlorophenoxy)methyl)benzenesulfonyl chloride to the reaction mixture while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 4: Isolate the product by filtration or extraction with a suitable solvent (e.g. ethyl acetate, dichloromethane)., Step 5: Purify the product by recrystallization or chromatography (e.g. flash chromatography, HPLC).
科学的研究の応用
DMPCP has been used in a variety of scientific research applications. It has been used to study the effects of cell membrane disruption in bacteria, as well as to study the effects of oxidative stress in cells. Additionally, it has been used to study the role of apoptosis in cell death, as well as to study the effects of DNA damage on cellular processes.
作用機序
The mechanism of action of DMPCP is not yet fully understood. However, it is believed that DMPCP acts as an inhibitor of protein kinase C (PKC), which is an important enzyme involved in the regulation of cell signaling pathways. Additionally, it is believed that DMPCP may also act as an inhibitor of tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation.
生化学的および生理学的効果
DMPCP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of bacteria, as well as disrupt the cell membrane of bacteria. Additionally, in vivo studies have shown that DMPCP can reduce oxidative stress in cells, as well as induce apoptosis in cells. Furthermore, DMPCP has been shown to induce DNA damage in cells.
実験室実験の利点と制限
One of the main advantages of using DMPCP in lab experiments is its small size, which makes it ideal for use in a variety of experiments. Additionally, DMPCP is relatively inexpensive and easy to synthesize. However, one of the main limitations of using DMPCP in lab experiments is that its mechanism of action is not yet fully understood.
将来の方向性
The potential future directions for research involving DMPCP include further exploration of its mechanism of action, as well as further studies on its biochemical and physiological effects. Additionally, further studies could be conducted to investigate the potential applications of DMPCP in drug discovery and development. Additionally, further research could be conducted to explore the potential applications of DMPCP in other areas such as agriculture and food science. Finally, further research could be conducted to explore the potential toxicity of DMPCP and to develop methods to reduce its toxicity.
特性
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO5S/c1-28-22-12-5-17(15-23(22)29-2)13-14-25-31(26,27)21-10-3-18(4-11-21)16-30-20-8-6-19(24)7-9-20/h3-12,15,25H,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQFLFGHLKSPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3,4-Dimethoxyphenyl)ethyl)((4-((4-chlorophenoxy)methyl)phenyl)sulfonyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

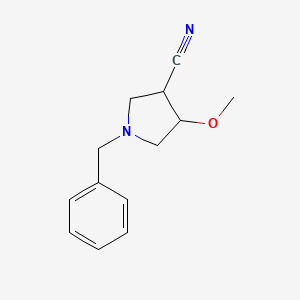
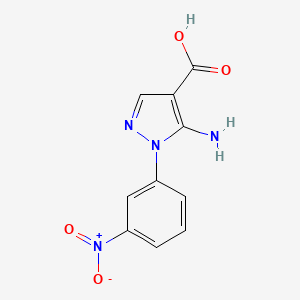
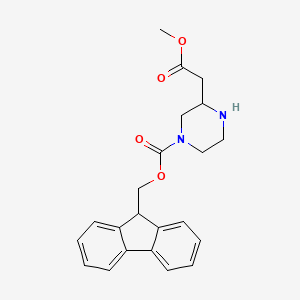
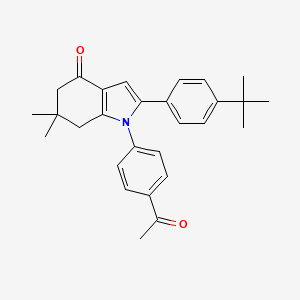
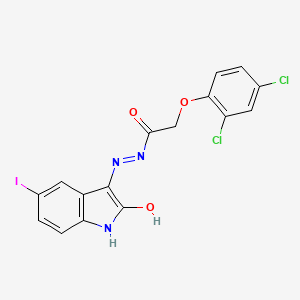
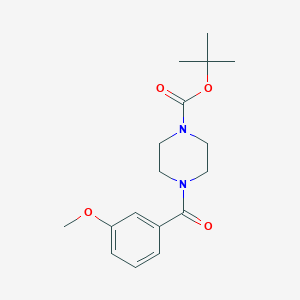
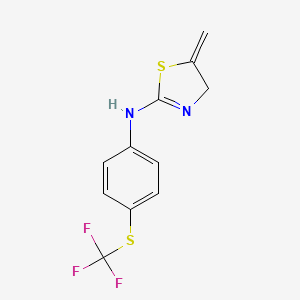
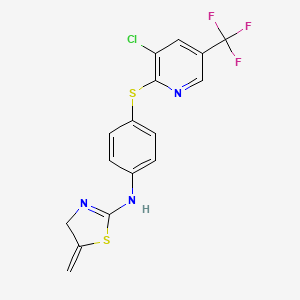

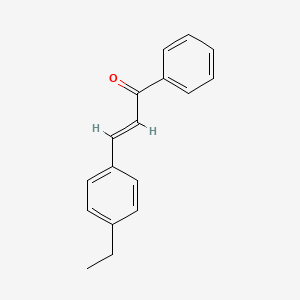
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
